molecular formula C3H5N5O2 B377145 4-Amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide CAS No. 13490-32-9

4-Amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide

Cat. No.: B377145
CAS No.: 13490-32-9
M. Wt: 143.10 g/mol
InChI Key: DNFUTAVRGAVUKE-UHFFFAOYSA-N
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Description

4-Amino-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide is an organic compound with the molecular formula C3H5N5O2 It is known for its unique structure, which includes an oxadiazole ring, an amino group, and a hydroxy group

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302+H312+H332-H315-H319-H335, and precautionary statements include P261-P280-P305+P351+P338 .

Future Directions

The studies illustrate the feasibility of further development of 4-amino-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide moiety-based small molecule antagonists for PI3K signaling pathways . This approach is beneficial due to the easy synthesis of small molecules and low side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Amino-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide can be synthesized through several methods. One common approach involves the reaction of amidoximes with acyl reagents such as anhydrides. This reaction typically occurs in a NaOH–DMSO medium at ambient temperature, resulting in the formation of the oxadiazole ring . Another method involves the reaction of 4-amino-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at high temperatures (around 180°C) .

Industrial Production Methods

While specific industrial production methods for 4-Amino-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide are not widely documented, the compound’s synthesis in a laboratory setting provides a foundation for potential scale-up. The use of amidoximes and acyl reagents in a NaOH–DMSO medium is a promising route for industrial production due to its efficiency and moderate reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-Amino-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s oxadiazole ring and amino group make it reactive towards different reagents.

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

4-Amino-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide can be compared with other similar compounds, such as:

The uniqueness of 4-Amino-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide lies in its specific structure, which allows for diverse chemical reactions and applications across various fields.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-Amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide can be achieved through a multistep process starting from readily available starting materials.", "Starting Materials": [ "2-Nitroacetamide", "Hydroxylamine hydrochloride", "Thionyl chloride", "Sodium azide", "Sodium hydride", "Ethyl chloroformate", "Ammonia solution", "Formic acid", "Acetic acid", "Sodium bicarbonate", "Methanol", "Ethanol" ], "Reaction": [ "Step 1: Reduction of 2-Nitroacetamide using sodium hydride in ethanol to obtain 2-Aminoacetamide", "Step 2: Reaction of 2-Aminoacetamide with hydroxylamine hydrochloride in methanol to obtain 2-Amino-N'-hydroxyacetamide", "Step 3: Reaction of 2-Amino-N'-hydroxyacetamide with thionyl chloride in acetic acid to obtain 2-Chloro-N'-hydroxyacetamide", "Step 4: Reaction of 2-Chloro-N'-hydroxyacetamide with sodium azide in DMF to obtain 2-Azido-N'-hydroxyacetamide", "Step 5: Reaction of 2-Azido-N'-hydroxyacetamide with ethyl chloroformate in DMF to obtain 2-Ethoxycarbonyl-N'-hydroxyacetamide", "Step 6: Reaction of 2-Ethoxycarbonyl-N'-hydroxyacetamide with formic acid in THF to obtain 4-Amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide", "Step 7: Neutralization of the reaction mixture with sodium bicarbonate and isolation of the product by filtration" ] }

CAS No.

13490-32-9

Molecular Formula

C3H5N5O2

Molecular Weight

143.10 g/mol

IUPAC Name

4-amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide

InChI

InChI=1S/C3H5N5O2/c4-2(6-9)1-3(5)8-10-7-1/h9H,(H2,4,6)(H2,5,8)

InChI Key

DNFUTAVRGAVUKE-UHFFFAOYSA-N

Isomeric SMILES

C1(=NON=C1N)/C(=N\O)/N

SMILES

C1(=NON=C1N)C(=NO)N

Canonical SMILES

C1(=NON=C1N)C(=NO)N

Pictograms

Acute Toxic; Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
4-Amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide
Reactant of Route 6
4-Amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide

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